4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The reaction is carried out at room temperature, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). The reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Scientific Research Applications
4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide has a wide range of scientific research applications:
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide involves its interaction with human equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor, binding to the transporters and preventing the uptake of nucleosides like adenosine . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation, which are crucial for cell survival and function.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine
Uniqueness
What sets 4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide apart is its high selectivity for ENT2 over ENT1, making it a valuable tool for studying the specific roles of these transporters in various biological processes
Properties
Molecular Formula |
C21H21FN6O |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H21FN6O/c22-17-8-4-5-9-18(17)27-10-12-28(13-11-27)21-24-14-16(19(23)26-21)20(29)25-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,25,29)(H2,23,24,26) |
InChI Key |
NNDCZFVBUMFLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=C(C(=N3)N)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.